N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide
Description
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole scaffold fused with a quinoxaline carboxamide moiety. The compound’s crystallographic characterization, including bond lengths, angles, and intermolecular interactions, would typically rely on tools like the SHELX software suite (e.g., SHELXL for refinement) to resolve its three-dimensional structure . Its hydrogen-bonding patterns, critical for understanding packing efficiency and solubility, could be analyzed using graph set theory, as described in methodologies for hydrogen-bond functionality .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5OS/c21-12-5-7-13(8-6-12)26-19(14-10-28-11-18(14)25-26)24-20(27)17-9-22-15-3-1-2-4-16(15)23-17/h1-9H,10-11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQINFICZWAUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and characteristics:
- Molecular Formula: C17H14FN3OS
- Molecular Weight: 359.44 g/mol
- CAS Number: 921106-02-7
The structure features a thieno[3,4-c]pyrazole core fused with a quinoxaline moiety, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Protein Kinase Inhibition : The compound has been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation. The pyrazole scaffold is particularly effective in this regard due to its ability to form hydrogen bonds with the kinase hinge region, enhancing binding affinity .
- Antiviral Properties : Recent studies have indicated that derivatives of this compound exhibit antiviral activities, particularly against retroviruses. The presence of fluorine in the phenyl group appears to enhance potency against certain viral strains .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications in the molecular structure can significantly influence biological activity:
- Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring has been shown to improve the compound's interaction with target proteins, leading to increased potency .
- Fused Ring Systems : The thieno[3,4-c]pyrazole and quinoxaline components contribute synergistically to the overall biological activity by providing multiple interaction points for binding with target proteins .
Pharmacological Effects
The compound has demonstrated a range of pharmacological effects in vitro and in vivo studies:
- Anticancer Activity : In cell line studies, this compound exhibited significant antiproliferative effects against various cancer cell lines, including HeLa and A375 cells .
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation through modulation of cell cycle regulators and apoptosis pathways .
Case Study 1: Antiviral Activity Assessment
In a study assessing antiviral properties, derivatives similar to N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline were evaluated for their efficacy against HIV. The results indicated that specific modifications led to enhanced inhibitory concentrations (IC50 values), demonstrating the importance of structural optimization .
Case Study 2: Cancer Cell Line Studies
Another study focused on evaluating the anticancer potential of this compound against several tumor cell lines. The findings revealed that even low concentrations (as low as 0.1 µM) resulted in significant reductions in cell viability, highlighting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Structure and Composition
The molecular formula of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide is , with a molecular weight of approximately 407.4 g/mol. The compound features a complex structure that includes a thieno-pyrazole moiety, which is known for its biological activity.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of thieno-pyrazole exhibited significant cytotoxicity against various cancer cell lines, including K562 (human myelogenous leukemia) and MDA-MB-231 (breast cancer) cells. Notably, one derivative showed an IC50 value of 0.51 µM against K562 cells, indicating potent anticancer activity .
- In Silico Studies : Computational modeling has suggested that this compound could bind effectively to the active sites of key enzymes involved in tumor growth and metastasis .
Summary of Anticancer Activity
| Study Type | Cell Line | IC50 Value |
|---|---|---|
| In Vitro | K562 | 0.51 µM |
| In Silico | Various Targets | Binding Affinity Predicted |
Case Studies
- Antimicrobial Efficacy : A recent study evaluated several thieno-pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds displayed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential as broad-spectrum antibiotics .
- Comparative Analysis : In comparison with standard antibiotics, certain derivatives of the compound showed enhanced activity against resistant strains, highlighting its potential in addressing antibiotic resistance .
Summary of Antimicrobial Activity
Comparison with Similar Compounds
Methodological Considerations
- Crystallography : SHELX programs (e.g., SHELXL for refinement) are critical for resolving subtle structural differences between analogs, such as fluorine vs. chlorine placement .
- Hydrogen Bonding : Graph set analysis provides a systematic framework to compare intermolecular interactions, though experimental validation (e.g., XRD) remains essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
